molecular formula C44H48Br2N2O2S2 B12294463 5,8-bis(5-broMothiophen-

5,8-bis(5-broMothiophen-

Cat. No.: B12294463
M. Wt: 860.8 g/mol
InChI Key: APWNEFWBTHVGBF-UHFFFAOYSA-N
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Description

5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione is a compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable component in the development of semiconducting materials for applications such as organic solar cells and field-effect transistors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione typically involves a multi-step process. One common method includes the Stille cross-coupling reaction, where 4,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione is synthesized by coupling a brominated thiophene derivative with a triazoloisoindole precursor .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Stille coupling reactions, utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings to form larger conjugated systems.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

    Bases: Bases such as potassium carbonate (K2CO3) are often used to deprotonate reactants and drive the reaction forward.

Major Products Formed

The major products formed from these reactions are typically larger conjugated polymers or oligomers, which are used in the fabrication of organic electronic devices.

Scientific Research Applications

5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 5,8-bis(5-bromothiophen-2-yl)-2,6-dioctyl-[1,2,3]triazolo[4,5-f]isoindole-5,7(2H,6H)-dione exerts its effects involves its ability to form conjugated systems that facilitate charge transport. The molecular targets include the active layers of organic electronic devices, where the compound’s electronic properties enable efficient charge separation and transport .

Properties

Molecular Formula

C44H48Br2N2O2S2

Molecular Weight

860.8 g/mol

IUPAC Name

5,8-bis(5-bromothiophen-2-yl)-2,3-bis(3-octoxyphenyl)quinoxaline

InChI

InChI=1S/C44H48Br2N2O2S2/c1-3-5-7-9-11-13-27-49-33-19-15-17-31(29-33)41-42(32-18-16-20-34(30-32)50-28-14-12-10-8-6-4-2)48-44-36(38-24-26-40(46)52-38)22-21-35(43(44)47-41)37-23-25-39(45)51-37/h15-26,29-30H,3-14,27-28H2,1-2H3

InChI Key

APWNEFWBTHVGBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)C5=CC=C(S5)Br)C6=CC=C(S6)Br

Origin of Product

United States

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